4-Fluoro-1-methyl-1h-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. The presence of a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl isocyanide.
Formation of Indole Ring: The indole ring is constructed through a series of reactions, including cyclization and condensation reactions. For example, the Fischer indole synthesis can be employed, where 4-fluoroaniline reacts with an appropriate ketone under acidic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst to facilitate substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Compounds with substituted functional groups at the 4-position.
Scientific Research Applications
4-Fluoro-1-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
4-Fluoro-1H-indole-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-indole-3-carboxylic acid: Lacks the fluorine atom at the 4-position.
4-Fluoro-1H-indole-2-carboxylic acid: Has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness: 4-Fluoro-1-methyl-1H-indole-3-carboxylic acid is unique due to the combined presence of the fluorine atom at the 4-position and the methyl group at the 1-position. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
4-fluoro-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14) |
InChI Key |
XLEIZAQZXUZKPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.